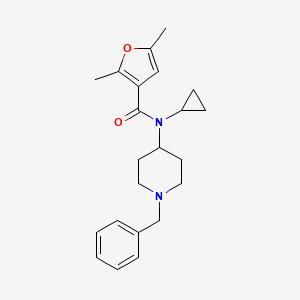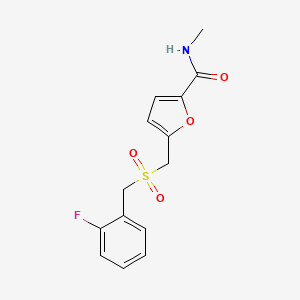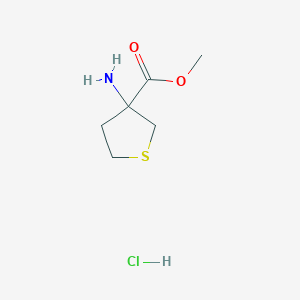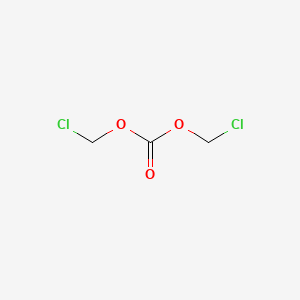
N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Reactivity
- N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea and its derivatives are used in various synthetic and reactivity studies. For example, they serve as intermediates in the synthesis of other complex chemical compounds. (Smith, El‐Hiti, & Alshammari, 2013) explored the directed lithiation of similar urea compounds, which is a fundamental reaction in organic synthesis.
Role in Molecular Recognition
- These compounds are also significant in molecular recognition studies. For instance, ureidocalix[5]arenes with a tert-butyl functionality at the upper rim, similar to N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea, have been found to be efficient receptors for omega-amino acids and biogenic amines. (Ballistreri et al., 2003) demonstrated this through their research on the molecular recognition capabilities of such compounds.
Contribution to Conformational Analysis
- Research has also been conducted on the conformational analysis of compounds containing similar urea structures. (Jayakumar & Pattabhi, 1993) studied the conformational preferences of N-acyl urea compounds in solvents, providing insights into their structural behaviors.
Development of Macrocycle Structures
- These urea derivatives are instrumental in the development of macrocycle structures, which are crucial in various fields like catalysis and therapeutics. (Yang et al., 2021) reported on the use of dynamic hindered urea bonds for constructing highly efficient urea macrocycles.
Asymmetric Synthesis of Amines
- In the field of asymmetric synthesis, derivatives of N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea, like N-tert-butanesulfinyl imines, are used extensively. (Ellman, Owens, & Tang, 2002) highlighted their role in the efficient synthesis of a wide range of enantioenriched amines.
In Aminohydroxylation and Aziridination Reactions
- N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea derivatives are utilized in catalytic aminohydroxylation and aziridination of olefins. (Gontcharov, Liu, & Sharpless, 1999) studied the efficiency of tert-butylsulfonamide, a derivative, in such reactions.
Chemoselective N-tert-butyloxycarbonylation
- These urea derivatives are also important in the chemoselective N-tert-butyloxycarbonylation of amines. (Chankeshwara & Chakraborti, 2006) reported a catalyst-free method for forming N-t-Boc derivatives of amines using these compounds.
Influence on Hydrophobic Interactions
- Studies have been conducted on the influence of urea derivatives on hydrophobic interactions. (Paul & Patey, 2012) investigated the effect of urea on tert-butyl alcohol aggregation in aqueous solutions, which is relevant in understanding molecular interactions in solutions.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(1-ethynylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-5-13(9-7-6-8-10-13)15-11(16)14-12(2,3)4/h1H,6-10H2,2-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHKGERGGYFYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1(CCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2646224.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)
![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)




![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)
![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)